molecular formula C6H4ClF3N2 B1378989 3-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227513-97-4

3-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1378989
CAS No.: 1227513-97-4
M. Wt: 196.56 g/mol
InChI Key: NINXGROOEMZYSZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridin-2-amine ( 1227513-97-4) is a high-purity chemical building block with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . This compound is characterized by its pyridine core structure, which is substituted with chloro and trifluoromethyl groups at the 3 and 4 positions, respectively, and an amine group at the 2-position . While specific literature on its applications is limited, its structural features make it a valuable intermediate in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals where the pyridine scaffold and trifluoromethyl group are prevalent . The compound is offered with a documented purity of 97% and requires storage at 2-8°C . It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the available safety datasheet for handling instructions. This product is available for shipping from multiple global stockpoints .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXGROOEMZYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227513-97-4
Record name 3-chloro-4-(trifluoromethyl)pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine, followed by amination. This can be achieved through the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).

    Amination: The resulting trifluoromethylated intermediate can then be reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Agrochemical Applications

The primary application of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine lies in its role as an intermediate in the synthesis of agrochemicals. Trifluoromethylpyridines are known for their efficacy in crop protection against pests and diseases. For instance:

  • Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, used extensively for controlling grass weeds in various crops.
  • Market Development : Over 20 new trifluoromethylpyridine-containing agrochemicals have received ISO common names, indicating their regulatory approval and commercial viability .

Data Table: Agrochemical Products Derived from Trifluoromethylpyridines

Compound NameApplication AreaMarket Status
Fluazifop-butylHerbicideCommercially available
2,3-Dichloro-5-(trifluoromethyl)pyridineCrop protectionUnder development
2-Chloro-5-methylpyridineInsecticideResearch phase

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown promising results as a pharmacological agent. Its derivatives are being explored for various therapeutic targets:

  • PI3K/mTOR Inhibitors : Compounds containing trifluoromethyl groups have been identified as potent inhibitors of the PI3K/mTOR pathways, which are crucial in cancer biology. For example, one study highlighted that a derivative with a trifluoromethyl substitution exhibited an IC50 value of 17 nM against PI3Kα, indicating strong potential for oncology applications .

Case Study: PI3K/mTOR Inhibitors

A series of compounds based on this compound were synthesized and evaluated for their inhibitory activity against KDR kinase, a validated target for cancer treatment. One notable compound demonstrated an IC50 value of 0.0689 µM, showcasing its potential as a lead compound for further development .

Biological Activities

The biological activities associated with this compound derivatives include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .

Data Table: Biological Activities of Trifluoromethylpyridine Derivatives

Activity TypeCompound ExampleEfficacy
AntimicrobialN-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazineActive against MRSA
AnticancerPI3K/mTOR inhibitorsIC50 = 17 nM

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Halogen and Trifluoromethyl Substitutions

3‑Methyl‑N‑[4‑(trifluoromethyl)benzyl]pyridin‑2‑amine (Compound 17)
  • Structure : A methyl group replaces chlorine at position 3, and a benzylamine group is introduced at position 2.
  • Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling of 2-chloro-3-methylpyridine with 4-(trifluoromethyl)benzylamine (81% yield) .
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Iodine replaces chlorine at position 3, and the -CF₃ group shifts to position 3.
  • Reactivity : The larger iodine atom may facilitate halogen-bonding interactions in target binding, but its lower electronegativity compared to chlorine reduces electron-withdrawing effects .
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
  • Structure : A trimethylsilyl-ethynyl group at position 3 and chlorine at position 2.
  • Applications : The ethynyl group enables click chemistry modifications, a feature absent in the parent compound .

Heterocyclic Analogs with Varied Core Structures

N-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-pyrimidin-4-amine (Compound 2t)
  • Structure : Pyrimidine core replaces pyridine, with a pyrazole substituent.
  • Synthesis : Prepared via reaction of a pyrimidine precursor with 3-chloro-4-(trifluoromethyl)aniline (77% yield) .
  • Activity : The pyrimidine-pyrazole hybrid demonstrates enhanced selectivity as a KCa2 channel modulator, attributed to its planar heterocyclic system .
5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBOXALDEHYDE
  • Structure : Pyrazole core with -CF₃ and chlorine substituents.
  • Applications : Used in herbicide synthesis; the aldehyde group allows further derivatization, unlike the amine group in the parent compound .

Substituted Phenylamine Derivatives

5-Chloro-N-(3-chloro-4-(trifluoromethyl)phenyl)-4-fluoro-2-hydroxybenzamide (Compound 23)
  • Structure : Benzamide core with halogen and -CF₃ substitutions.
  • Synthesis : Formed via coupling of 5-chloro-4-fluoro-2-hydroxybenzoic acid with 3-chloro-4-(trifluoromethyl)aniline (44.7% yield) .

Key Findings and Implications

  • Electronic Effects : Chlorine and -CF₃ groups in the parent compound create a strong electron-deficient pyridine ring, favoring nucleophilic aromatic substitution. Methyl or iodine substitutions alter reactivity and binding interactions .
  • Biological Activity : Pyrimidine and pyrazole analogs show enhanced selectivity in ion channel modulation or herbicidal activity, highlighting the impact of heterocyclic core changes .
  • Synthetic Flexibility : Ethynyl or aldehyde substituents in analogs enable diverse post-synthetic modifications, expanding utility in drug discovery .

Biological Activity

3-Chloro-4-(trifluoromethyl)pyridin-2-amine is a trifluoromethylated pyridine derivative that has garnered attention for its diverse biological activities. This compound features a chlorine atom at the 3-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position of the pyridine ring. The unique structural attributes impart significant biochemical properties, making it a valuable candidate in pharmaceutical and agrochemical research.

The compound exhibits notable interactions with various biological systems:

  • Enzyme Inhibition : It has been shown to inhibit phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability and virulence. By binding to the active site of PPTase, this compound disrupts its enzymatic activity, which can lead to reduced bacterial growth and pathogenicity .
  • Cellular Effects : The compound modulates cellular signaling pathways, gene expression, and metabolic processes. Laboratory studies indicate that it influences cell function significantly, with observed effects varying over time due to its stability and degradation properties.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. Its trifluoromethyl group enhances lipophilicity, improving cellular penetration and bioavailability. This structural feature is critical for its effectiveness as an enzyme inhibitor .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

  • Antimicrobial Activity : Research has demonstrated that derivatives containing a trifluoromethyl group exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds structurally similar to this compound have shown promising results in inhibiting bacterial growth without causing cytotoxic effects on human cells .
  • Antichlamydial Activity : A study highlighted that the presence of a trifluoromethyl substituent was essential for antichlamydial activity. Compounds lacking this group were inactive, underscoring its importance in enhancing biological efficacy against Chlamydia .
  • Cancer Therapy Potential : The compound has been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Data Table: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntitubercularMycobacterium tuberculosisGood selectivity index (SI = 26)
AntichlamydialChlamydia spp.Selective inhibition
AnticancerFaDu hypopharyngeal tumor cellsInduction of apoptosis

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of halogenated pyridine precursors. For example, substituting pentafluoropyridine with ammonia or amines under controlled conditions (e.g., anhydrous solvents, 60–80°C) can introduce the amino group at the 2-position . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity), temperature (excessive heat may degrade intermediates), and stoichiometric ratios of reactants. The product’s purity is confirmed by melting point analysis (reported range: 53–57°C) and spectroscopic methods (NMR, FTIR).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the molecular structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds between amine groups and pyridine N-atoms, Cl⋯Cl interactions at 3.278 Å) .
  • Differential Scanning Calorimetry (DSC) verifies purity by detecting deviations from the reported melting point range (53–57°C) .
  • Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 210.57 (C₆H₄ClF₃N₂) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and halogen interactions influence the crystallographic packing of this compound?

  • Methodological Answer : Centrosymmetric cyclic dimers form via N–H⋯N hydrogen bonds (N⋯N distance: ~2.8 Å), stabilizing the crystal lattice . Short Cl⋯Cl contacts (3.278 Å) further contribute to packing efficiency, which can be modeled using density functional theory (DFT) to predict solubility and stability . Researchers should use single-crystal X-ray diffraction to validate these interactions and correlate them with bulk material properties like melting behavior .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
  • Recrystallization : Purify using solvents like ethanol or hexane to isolate the dominant polymorph.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition events affecting melting points .
  • Comparative Studies : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook ) to identify outliers.

Q. What strategies are effective for studying the biological activity of this compound in medicinal chemistry?

  • Methodological Answer :
  • Targeted Assays : Screen against kinase enzymes (e.g., p38 MAPK) using fluorescence polarization assays, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or modifying the amine group) and compare IC₅₀ values to identify pharmacophores .
  • Metabolic Stability Tests : Use hepatic microsome models to assess the compound’s half-life, critical for drug development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(trifluoromethyl)pyridin-2-amine
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3-Chloro-4-(trifluoromethyl)pyridin-2-amine

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